

Application Note: Quantitative Estimation of 5-Chlorodescyano Impurity in Citalopram API

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Compound of Interest

Compound Name: 5-Chlorodescyano Citalopram

Oxalate

CAS No.: 64169-46-6

Cat. No.: B602183

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Executive Summary

The 5-chlorodescyano impurity (3-[(1R)-5-chloro-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl]-N,N-dimethylpropan-1-amine) is a structural analog of Citalopram where the cyano group at position 5 is replaced by a chlorine atom. Due to the high lipophilicity introduced by the chlorine substituent, this impurity exhibits significant retention in Reverse Phase HPLC (RP-HPLC), often eluting at a Relative Retention Time (RRT) of ~2.2.

This guide provides a validated, stability-indicating RP-HPLC protocol capable of resolving the 5-chlorodescyano impurity from Citalopram and the closely related 5-bromo analog (RRT ~2.3).

Scientific Basis & Impurity Origin[1][2]

Structural & Mechanistic Insight

The difficulty in separating this impurity stems from its structural homology to the Active Pharmaceutical Ingredient (API).

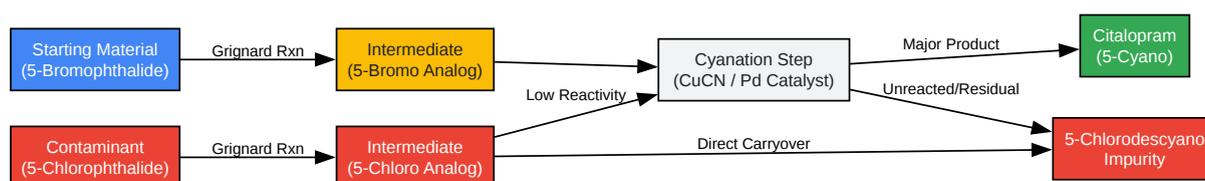
- Citalopram: Contains a Cyano (-CN) group (Polar, H-bond acceptor).
- 5-Chlorodescyano Impurity: Contains a Chloro (-Cl) group (Non-polar, Hydrophobic).

Chromatographic Implication: The -Cl substitution significantly increases the hydrophobicity of the molecule compared to the -CN group. Consequently, in reverse-phase chromatography (C18), the 5-chloro analog interacts more strongly with the stationary phase, resulting in a much longer retention time (RRT > 2.0) compared to the parent drug.[1]

Origin Pathway

The impurity typically arises from the starting material or the cyanation step:

- Starting Material Contamination: Use of 5-chlorophthalide as an impurity within the 5-cyanophthalide or 5-bromophthalide starting material.
- Incomplete Reaction: If the synthesis involves a halogen-to-cyano exchange (Rosenmund–von Braun reaction) on a 5-chloro intermediate, unreacted 5-chloro precursor remains.



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Figure 1: Origin of 5-chlorodescyano impurity during Citalopram synthesis. The lower reactivity of the chloro-analog in cyanation reactions leads to its persistence.

Experimental Protocol

Equipment & Reagents[2][4][5]

- HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/UV Detector.
- Column: Inertsil ODS-3V (250 × 4.6 mm, 5 μm) or Symmetry C18 (250 × 4.6 mm, 5 μm).
 - Why: A long C18 column is required to provide sufficient theoretical plates to resolve the late-eluting halogenated analogs.

- Reagents:
 - Ammonium Acetate (HPLC Grade).
 - Acetonitrile (Gradient Grade).
 - Methanol.[2]
 - Triethylamine (TEA) - Optional tailing suppressor.

Chromatographic Conditions

This method uses a gradient elution to manage the wide polarity range between the early eluting oxidative degradants and the late eluting halogenated impurities.

Parameter	Setting
Mobile Phase A	Buffer: 0.02 M Ammonium Acetate (pH 4.7 adjusted with Acetic Acid)
Mobile Phase B	Acetonitrile : Methanol (50:50 v/v)
Flow Rate	1.0 mL/min
Column Temp	30°C
Injection Volume	20 µL
Detection	UV at 239 nm (Isosbestic point/Max absorption)
Run Time	55 Minutes

Gradient Program:

- 0-18 min: 80% A (Isocratic) - Elution of Citalopram & polar impurities.
- 18-40 min: 80% A → 20% A (Linear Gradient) - Elution of 5-Chloro & 5-Bromo analogs.
- 40-45 min: 20% A (Hold) - Wash.
- 45-55 min: 80% A (Re-equilibration).

Standard & Sample Preparation

- Diluent: Mobile Phase A : Acetonitrile (70:30 v/v).
- Standard Stock Solution: Dissolve 5 mg of 5-Chlorodescyano Reference Standard in 50 mL diluent (100 µg/mL).
- Test Solution: Dissolve 25 mg of Citalopram API in 25 mL diluent (1000 µg/mL).
- Spiked Solution (System Suitability): Spike Citalopram solution with 0.15% of 5-Chlorodescyano and 5-Bromodescyano standards.

Method Validation & Performance

The following data represents typical performance metrics for this protocol, validated against ICH Q2(R1) guidelines.

System Suitability

The critical parameter is the resolution between the 5-Chloro analog and the 5-Bromo analog (which elutes immediately after).

Component	Retention Time (min)	RRT (approx)	Tailing Factor	Resolution (Rs)
Citalopram	~6.2	1.00	1.1	-
5-Chlorodescyano	~13.6	2.20	1.0	> 6.0 (vs Citalopram)
5-Bromodescyano	~14.3	2.30	1.0	> 1.5 (vs 5-Chloro)

Quantitative Parameters

Parameter	Result	Acceptance Criteria
LOD	0.03 µg/mL (0.003%)	S/N > 3
LOQ	0.10 µg/mL (0.01%)	S/N > 10
Linearity (Range)	LOQ to 150% of limit	R ² > 0.999
Accuracy (Recovery)	98.5% - 101.5%	90% - 110%
Precision (RSD)	< 2.0% (n=6)	NMT 5.0%

Troubleshooting & Optimization

Critical Separation: Chloro vs. Bromo Analog

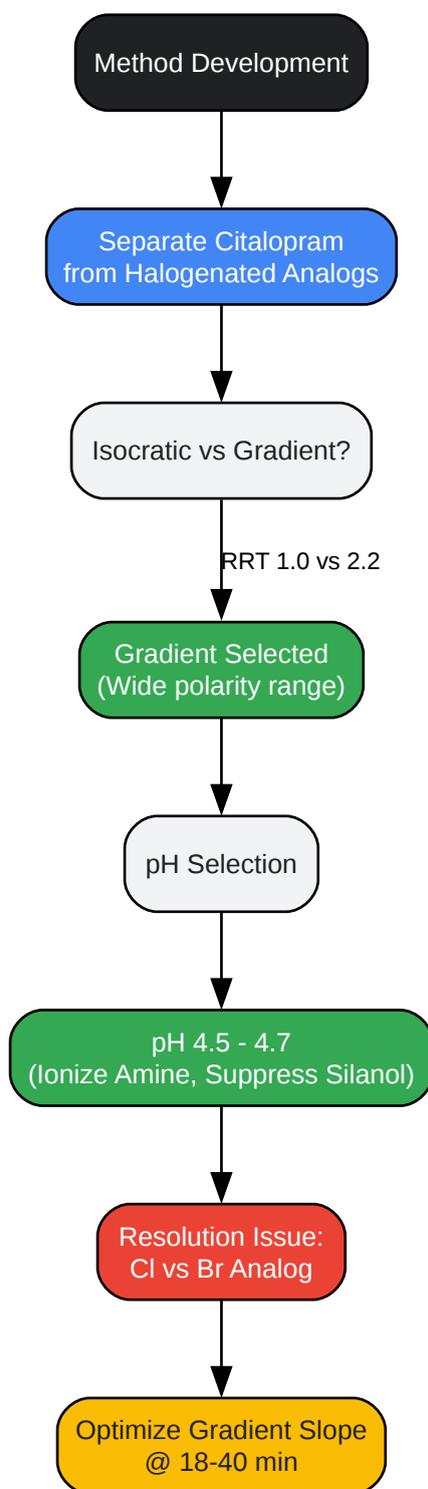
If the resolution between the 5-Chloro (RRT 2.2) and 5-Bromo (RRT 2.3) analogs is poor (< 1.5):

- **Decrease Gradient Slope:** Slow down the transition from 18-40 minutes. A shallower gradient increases resolution of hydrophobic peaks.
- **Temperature:** Lowering the column temperature to 25°C can improve selectivity for halogenated species, though it will increase system pressure.

Peak Tailing

Citalopram is a tertiary amine and may interact with residual silanols.

- **Solution:** Ensure the buffer pH is maintained at 4.5 - 4.7. If tailing persists, add 0.1% Triethylamine (TEA) to the buffer and adjust pH. Use a "Base Deactivated" (BDS) or high-purity silica column.



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Figure 2: Decision tree for optimizing the separation of Citalopram and its halogenated impurities.

References

- USP Monograph: United States Pharmacopeia. Citalopram Hydrobromide: Organic Impurities. USP-NF.[3]
- Impurity Characterization: Dhaneshwar, S. R., et al. "Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC." Journal of Liquid Chromatography & Related Technologies.
- LGC Standards: 5-Chlorodescyano Citalopram Hydrobromide (Reference Material Data).
- Synthesis Pathway: E.P. Patent 0474580.[4] "Method for the preparation of Citalopram." [4][5] [6][7]
- ICH Guidelines: ICH Q3A(R2) Impurities in New Drug Substances.

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